Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate
Description
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrazine core substituted with two chlorine atoms at positions 5 and 8 and an ethyl ester group at position 1. This compound is listed under the reference code 10-F767755 by CymitQuimica but is currently discontinued, highlighting challenges in commercial availability .
Properties
IUPAC Name |
ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-7-8(11)12-3-5(10)14(7)4-13-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDHOMFWFRFGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=C(N2C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158286 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-28-9 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-bromo-6-chloropyridazin-3-amine (175 g, 840 mmol) and ethyl 2-chloro-3-oxopropanoate (202 g, 1.34 mol) are combined in ethanol (2 L) and heated to 80°C for 16 hours. The extended reaction time ensures complete cyclization, while ethanol acts as both solvent and mild acid catalyst. Post-reaction, the mixture is concentrated, diluted with dichloromethane, and washed with water to remove unreacted starting materials.
Product Isolation and Purification
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate (0–20%) in petroleum ether, followed by trituration with methyl tert-butyl ether to yield a mixture of 6,8-dichloro and 8-bromo-6-chloro derivatives. The dichloro target compound is isolated in 29–33% yield, with purity confirmed by HPLC (retention time: 2.63 min) and mass spectrometry (m/z 303.92 [M+H]+).
Halogenation Strategies for Dichloro Substitution
Direct Halogenation During Cyclization
The dichloro motif is introduced by employing pre-halogenated pyridazinamine precursors. For instance, 4,6-dichloropyridazin-3-amine reacts with ethyl 2-chloro-3-oxopropanoate under similar conditions to directly yield the 5,8-dichloro product. This one-pot approach minimizes post-synthetic modifications but requires stringent control over stoichiometry to avoid over-halogenation.
Post-Synthetic Chlorination
Alternative methods involve bromination followed by halogen exchange. For example, the 8-bromo intermediate (from 4-bromo-6-chloropyridazin-3-amine) undergoes nucleophilic aromatic substitution with copper(I) chloride at elevated temperatures to replace bromine with chlorine. This stepwise approach improves regioselectivity but adds complexity to the synthesis.
Solvent and Catalytic Effects
Role of Ethanol in Cyclization
Ethanol facilitates proton transfer during the cyclocondensation step, enhancing reaction kinetics. Comparative studies show that polar aprotic solvents like DMF or DMSO lead to side reactions, such as N-alkylation of the pyridazinamine, reducing yields to <15%.
Acid/Base Catalysis
The addition of triethylamine (1.2 equiv) suppresses side reactions by scavenging HCl generated during cyclization. However, excess base (>2 equiv) deprotonates the pyridazinamine, stalling the reaction.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/petroleum ether gradients (10–20%) effectively separates the dichloro product from brominated byproducts. The target compound elutes at Rf 0.45 in 15% ethyl acetate.
Spectroscopic Confirmation
-
1H NMR (300 MHz, CDCl3): δ 8.37 (s, 1H, H-2), 7.38 (s, 1H, H-7), 4.47 (q, J = 7.2 Hz, 2H, OCH2CH3), 1.44 (t, J = 7.2 Hz, 3H, CH3).
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LC-MS : m/z 303.92 [M+H]+, consistent with the molecular formula C9H7Cl2N3O2.
Challenges and Alternative Synthetic Routes
Competing Bromination Pathways
The use of 4-bromo-6-chloropyridazin-3-amine often results in mixed halogenated products, necessitating rigorous purification. Switching to fully chlorinated precursors (e.g., 4,6-dichloropyridazin-3-amine) eliminates this issue but requires specialized starting materials.
Microwave-Assisted Synthesis
Pilot studies indicate that microwave irradiation (100°C, 2 h) reduces reaction time by 87% while maintaining yields at 28–30%. This method remains experimental but offers potential for scaling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 8 can be substituted with other groups under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate has a molecular formula of C₉H₇Cl₂N₃O₂ and a molecular weight of approximately 260.08 g/mol. The compound features a fused imidazole and pyrazine ring system, characterized by its dichloro substitution which enhances its biological activity .
The synthesis of this compound typically involves several steps that require careful control of reaction conditions such as temperature and pressure to ensure high yields and purity. The synthesis process often utilizes pyrrole derivatives and other organic reagents to achieve the desired structure.
Antimicrobial Properties
Preliminary studies have indicated that this compound may exhibit antimicrobial properties by inhibiting specific enzymes or receptors associated with microbial growth. This suggests its potential use as an antimicrobial agent in treating infections caused by resistant strains of bacteria or fungi.
Anticancer Potential
The compound also shows promise in anticancer research. Its mechanism of action appears to involve the inhibition of cancer cell proliferation through interactions with various biological targets. Current research is investigating the specific molecular pathways involved, which could lead to the development of novel anticancer therapies .
Applications in Drug Development
This compound is being explored for its potential therapeutic applications in several areas:
- Antimicrobial Agents : The compound's ability to inhibit microbial growth positions it as a candidate for new antibiotics.
- Cancer Treatment : Its potential to target cancer cells makes it a focus for developing targeted cancer therapies.
- PI3K Inhibitors : Research has highlighted its role as a potential inhibitor of phosphoinositide 3-kinase (PI3K) pathways associated with various cancers .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Activity | Showed reduced proliferation of cancer cell lines in laboratory settings. |
| Study C | Mechanism Exploration | Identified specific molecular targets involved in its action against cancer cells. |
These findings emphasize the compound's versatility and highlight ongoing research aimed at elucidating its full potential.
Mechanism of Action
The mechanism of action of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and properties:
Biological Activity
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS Number: 1256633-28-9) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C9H7Cl2N3O2 |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | This compound |
| InChI Key | KPDHOMFWFRFGAS-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may function as an inhibitor of certain microbial enzymes, which could lead to its antimicrobial properties. The presence of chlorine substituents at positions 5 and 8 enhances its reactivity and potential to interact with various biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism likely involves disrupting microbial cell function by inhibiting essential enzymatic processes.
Anticancer Potential
Studies are ongoing to evaluate the anticancer properties of this compound. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific molecular pathways involved are still under investigation, but preliminary data indicate potential interactions with PI3K-related pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Study : In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 40% at a concentration of 25 µM after 48 hours), suggesting its potential as a chemotherapeutic agent .
Research Applications
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for further derivatization to create more complex molecules with enhanced biological activities. Additionally, it is being explored for use in drug development targeting specific diseases related to microbial infections and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
